Dimethyldipentadecylammonium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

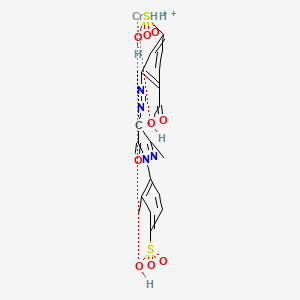

ジペンタデシルジメチルアンモニウムクロリドは、分子式C32H68ClN の第四級アンモニウム化合物です。その界面活性剤特性で知られており、さまざまな工業的および科学的用途で広く使用されています。この化合物は、その長いアルキル鎖を特徴としており、界面活性剤や抗菌剤としての有効性に貢献しています。

準備方法

合成経路と反応条件

ジペンタデシルジメチルアンモニウムクロリドは、ジメチルアミンとペンタデシルクロリドを含む四級化反応によって合成できます。この反応は通常、エタノールまたはメタノールなどの有機溶媒中で、還流条件下で行われます。この反応は以下の式で表すことができます。

C15H31Cl+(CH3)2NH→C32H68ClN+HCl

工業的製造方法

工業的には、ジペンタデシルジメチルアンモニウムクロリドの製造には、製品の品質と収率を常に安定させるために連続フロー反応器が使用されることが多いです。反応条件は、副生成物の生成を最小限に抑え、四級化工程の効率を最大限に高めるように最適化されています。最終生成物は、一般的には蒸留または結晶化によって精製され、高純度レベルが達成されます。

化学反応の分析

反応の種類

ジペンタデシルジメチルアンモニウムクロリドは、第四級アンモニウム基の存在により、主に置換反応を起こします。それは、水酸化物イオンなどの求核剤と反応して、対応するアルコールとアミンを生成することができます。

一般的な試薬と条件

求核剤: 水酸化物イオン、アミン

条件: 水溶液またはアルコール溶液、穏やかな温度

主な生成物

ジペンタデシルジメチルアンモニウムクロリドの反応から生成される主な生成物には、反応に関与する特定の求核剤に応じて、アルコールと第二級アミンが含まれます。

科学研究への応用

ジペンタデシルジメチルアンモニウムクロリドは、次のような科学研究において幅広い用途があります。

化学: 有機合成において相間移動触媒として使用され、異なる相間の反応物の移動を促進します。

生物学: さまざまな生物学的アッセイや実験において、抗菌剤として使用されます。

医学: その界面活性剤特性により、薬物送達システムにおける可能性のある使用について調査されています。

産業: 消毒剤、洗剤、パーソナルケア製品の製剤に使用されています。

科学的研究の応用

Dimethyldipentadecylammonium chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: Employed as an antimicrobial agent in various biological assays and experiments.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of disinfectants, detergents, and personal care products.

作用機序

ジペンタデシルジメチルアンモニウムクロリドの作用機序は、細胞膜との相互作用に関係しています。長いアルキル鎖は脂質二重層に挿入され、膜構造を破壊し、細胞溶解を引き起こします。この破壊は、主に化合物の界面活性剤特性に起因し、表面張力を低下させて膜を不安定化します。

類似化合物の比較

類似化合物

ジデシルジメチルアンモニウムクロリド: 同様の抗菌特性を持つ別の第四級アンモニウム化合物です。

ベンザルコニウムクロリド: 消毒剤や防腐剤として広く使用されています。

セチルトリメチルアンモニウムクロリド: ナノ粒子の調製や界面活性剤として一般的に使用されています。

独自性

ジペンタデシルジメチルアンモニウムクロリドは、疎水性と親水性のバランスを兼ね備えた特定のアルキル鎖の長さが特徴です。このバランスにより、界面活性剤と抗菌剤としての有効性が向上し、さまざまな用途に適しています。

類似化合物との比較

Similar Compounds

Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

Benzalkonium chloride: Widely used as a disinfectant and preservative.

Cetyltrimethylammonium chloride: Commonly used in the preparation of nanoparticles and as a surfactant.

Uniqueness

Dimethyldipentadecylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications.

特性

CAS番号 |

29240-03-7 |

|---|---|

分子式 |

C32H68ClN |

分子量 |

502.3 g/mol |

IUPAC名 |

dimethyl-di(pentadecyl)azanium;chloride |

InChI |

InChI=1S/C32H68N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(3,4)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |

InChIキー |

HYOIETAPOYLTMD-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCC.[Cl-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

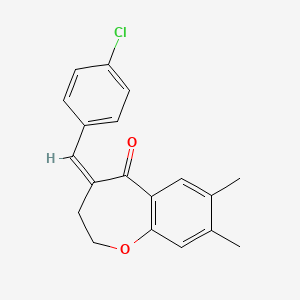

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)

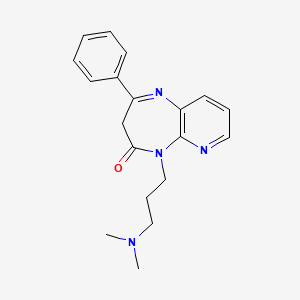

![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)